Home > Products > Screening Compounds P11799 > 6-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide
6-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide - 871478-81-8

6-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide

Catalog Number: EVT-2928648
CAS Number: 871478-81-8
Molecular Formula: C14H17N3O2S
Molecular Weight: 291.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 2-(6-Iodo-4-oxo-3,4-dihydroquinazolin-3-yl)ethanesulfonyl fluoride

  • Compound Description: This compound features a quinazolin-4(3H)-one core, substituted at the 3-position with an ethanesulfonyl fluoride group. The presence of iodine at the 6-position further distinguishes this structure.
  • Relevance: This compound shares the central quinazolin-4(3H)-one scaffold with 6-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide. The variations lie in the substituents at the 2 and 3 positions of the quinazolinone core.

2. 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (BMS-935177)

  • Compound Description: BMS-935177 is a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK). It comprises a carbazole core linked to a substituted phenylquinazolinone moiety.
  • Relevance: This compound incorporates the 4-oxo-3,4-dihydroquinazolin-3-yl substructure found in 6-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide. The key difference is the presence of a complex carbazole-phenyl linker at the 3-position of the quinazolinone in BMS-935177.

3. Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate

  • Compound Description: This compound presents a 3-phenylquinazolin-4(3H)-one core with a sulfur atom linked to the 2-position. An ethyl acetate group is further attached to the sulfur.
  • Relevance: The presence of both the 4-oxo-3,4-dihydroquinazolin-2-yl and sulfur substituents highlights the close structural similarity to 6-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide. The primary distinction lies in the ethyl acetate group versus the hexanamide chain at the sulfur atom.

4. 2-(2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione

  • Compound Description: This compound consists of a quinazolin-4(3H)-one core with a 2-phenylethyl group at the 3-position and a sulfur atom at the 2-position. An ethyl-isoindole-1,3-dione moiety is further attached to the sulfur.
  • Relevance: This compound exhibits structural similarities to 6-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide due to the shared 4-oxo-3,4-dihydroquinazolin-2-yl and sulfur substituent motif. The differences arise from the 2-phenylethyl group at the 3-position and the ethyl-isoindole-1,3-dione group linked to the sulfur, contrasting with the hexanamide chain in the target compound.

5. 2-(4-Oxo-3,4-dihydroquinazolin-2-ylsulfanylmethyl)-3H-quinazolin-4-one

  • Compound Description: This compound features two quinazolin-4(3H)-one units linked by a sulfanylmethyl bridge at the 2-positions.
  • Relevance: The shared 4-oxo-3,4-dihydroquinazolin-2-ylsulfanyl substructure makes this compound closely related to 6-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide. The significant difference is the presence of another quinazolin-4(3H)-one ring instead of the hexanamide chain in the target compound.

6. 2-(4-Oxo-3,4- dihydroquinazolin-2-ylsulfinylmethyl)-3H-quinazolin-4-one

  • Compound Description: This compound is the oxidized derivative of the previous entry. It retains the two quinazolin-4(3H)-one units bridged by a sulfinylmethyl group at the 2-positions.
  • Relevance: Similar to the previous entry, the presence of the 4-oxo-3,4-dihydroquinazolin-2-ylsulfinyl substructure highlights its relationship to 6-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide. The distinction arises from the additional quinazolin-4(3H)-one ring and the oxidized sulfur linker compared to the target compound.

7. Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate

  • Compound Description: This structure is characterized by a 6-nitro-3-phenylquinazolin-4(3H)-one core with a sulfur atom at the 2-position. A methyl propanoate group is attached to the sulfur.
  • Relevance: The common 4-oxo-3,4-dihydroquinazolin-2-ylsulfanyl motif emphasizes its structural similarity to 6-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide. Variations arise from the nitro group at the 6-position and the methyl propanoate substituent on the sulfur, contrasting with the unsubstituted core and hexanamide chain in the target compound.

8. 2-(2-(3-(4-([18F]Fluoromethoxy-d2)phenyl)-7-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl)-4-isopropoxyisoindoline-1,3-dione ([18F]9)

  • Compound Description: [18F]9 is a positron-emission-tomography (PET) ligand developed for imaging phosphodiesterase 10A (PDE10A) in the brain. This complex molecule features a 7-methyl-4-oxo-3,4-dihydroquinazolin-2-yl group linked to an isopropoxyisoindoline-1,3-dione moiety via an ethyl bridge.

9. 6-Chloro-2-(chloromethyl)-3-[phenyl]quinazolin-4(3H)-one

  • Compound Description: This compound serves as a key intermediate in synthesizing substituted (4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)methyl nitrite derivatives. It features a 6-chloro-3-phenylquinazolin-4(3H)-one core with a chloromethyl group at the 2-position.

10. 1-(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)-4-(substituted) thiosemicarbazide derivatives

  • Compound Description: This series of compounds features a 3-benzylquinazolin-4(3H)-one core with a thiosemicarbazide moiety at the 2-position. The thiosemicarbazide group carries various substituents, leading to a range of derivatives.

11. 2-Substituted-3-((3-(6-Nitrobenzo[D]thiazol-2-yl)-4-oxo-3,4-Dihydroquinazolin-2-yl)Methyl)-1,3,4-thiadiazol-3-ium-5-thiolate

  • Compound Description: This compound incorporates a 4-oxo-3,4-dihydroquinazolin-2-yl core with a complex substituent at the 2-position. This substituent includes a nitrobenzothiazole group linked to a thiadiazole ring.

12. 2-{[2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl]oxy}acetonitrile

  • Compound Description: This compound features a 2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one core with an acetonitrile group linked to the 8-position via an oxygen atom.
  • Relevance: Although sharing the core 4-oxo-3,4-dihydroquinazolin structure with 6-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide, this compound has key differences. These include methyl and 2-methylphenyl substituents at the 2 and 3 positions, the absence of a 2-thio substituent, and the presence of an 8-oxyacetonitrile group, making it structurally distinct from the target compound.

13. 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl benzoate

  • Compound Description: This compound consists of a 2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one core with a benzoate group attached to the 8-position.

14. (4‐Oxo‐3,4‐dihydroquinazolin‐3‐yl)‐alkanoic acids

  • Compound Description: This group represents a class of compounds containing a 4-oxo-3,4-dihydroquinazolin-3-yl core structure with an alkanoic acid substituent at the 3-position.

15. Methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate

  • Compound Description: This compound series features a 2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl core with a substituted acetamido group at the 2-position and an alkyl chain at the 1-position.

16. N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid (4)

  • Compound Description: Compound 4 is a potent dual inhibitor of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). It comprises a thieno[2,3-d]pyrimidine core with a substituted benzoyl-L-glutamic acid moiety linked via a sulfur atom.
  • Relevance: While both Compound 4 and 6-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide share a sulfur linker and a six-membered heterocyclic core with a 4-oxo substituent, they differ significantly in their core structures. Compound 4 features a thieno[2,3-d]pyrimidine core, while the target compound has a quinazolinone core.

17. 1-(4-Oxo-3-butyl-3H-quinazolin-2-yl)-4-(substituted) thiosemicarbazide derivatives

  • Compound Description: This series includes compounds with a 3-butylquinazolin-4(3H)-one core and a thiosemicarbazide group at the 2-position. Various substituents on the thiosemicarbazide create different derivatives.

18. 6-(2-((4-Amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-5-yl)-N,N-bis(2-methoxyethyl)hex-5-ynamide

  • Compound Description: This compound is a selective phosphatidylinositol 3-kinase-δ (PI3Kδ) inhibitor. It features a 4-oxo-3,4-dihydroquinazolin core with a complex substituent at the 6-position. This substituent includes a pyrazolo[3,4-d]pyrimidine moiety, a chlorobenzyl group, and an N,N-bis(2-methoxyethyl)hex-5-ynamide chain.

19. (S)-4-amino-6-((1-(5-chloro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethyl)amino)pyrimidine-5-carbonitrile

  • Compound Description: This compound, a highly selective PI3Kδ inhibitor, features a 5-chloro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl core linked to an aminopyrimidine-5-carbonitrile moiety through an ethylamine bridge.

20. Azetidine‐, Quinazoline‐, and Triazolo‐thiadiazole‐containing Pyrazines

  • Compound Description: This entry refers to a series of compounds containing a pyrazine ring as a central scaffold, with various substitutions including azetidine, quinazoline, and triazolo-thiadiazole moieties.

21. N-[(Furan-2-yl)methyl]-N-(4-oxo-2-propyl-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-3,4-dihydroquinazolin-6-yl)benzamide (Compound 2)

  • Compound Description: Compound 2 is a ligand for the human angiotensin II type 2 receptor. It comprises a 4-oxo-3,4-dihydroquinazolin core with a propyl group at the 2-position, a substituted benzyl group at the 3-position, and a benzamide moiety at the 6-position. The 3-position substituent further includes a biphenyl group with a tetrazole ring.

22. N-Benzyl-N-(2-ethyl-4-oxo-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-3,4-dihydroquinazolin-6-yl)thiophene-2-carboxamide (Compound 1)

  • Compound Description: Compound 1, another ligand for the human angiotensin II type 2 receptor, features a 4-oxo-3,4-dihydroquinazolin core with an ethyl group at the 2-position, a substituted benzyl group at the 3-position, and a thiophene-2-carboxamide moiety at the 6-position. The 3-position substituent also includes a biphenyl group with a tetrazole ring.

23. 4-(2-((6-Fluoro-2-((3-methoxybenzyl)carbamoyl)-4-oxo-3,4-dihydroquinazolin-5-yl)oxy)ethyl)benzoic acid

  • Compound Description: This compound is a ligand for matrix metalloproteinase-13 (MMP-13). It contains a 6-fluoro-4-oxo-3,4-dihydroquinazolin core with a (3-methoxybenzyl)carbamoyl group at the 2-position, an oxygen linker at the 5-position, and a substituted ethylbenzoic acid moiety.

24. Iodoquinazolinones bearing sulfonamide moiety

  • Compound Description: This refers to a class of compounds characterized by a quinazolinone ring with iodine and sulfonamide substituents. The specific position of these substituents and additional modifications are not specified.

25. Thieno[2,3-b]pyridines incorporating Quinazoline or Benzimidazole Moiety

  • Compound Description: This entry describes a class of compounds with a thieno[2,3-b]pyridine core structure linked to either a quinazoline or benzimidazole moiety. Specific details about the substitution pattern and other modifications are not provided.

26. 4-Substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives

  • Compound Description: This group encompasses compounds containing either a thieno[3,2-d]pyrimidine or a thienotriazolopyrimidine core with various substituents at the 4-position.
  • Relevance: While these compounds and 6-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide share a six-membered heterocyclic core with potential for diverse substitutions, the core structures differ. The thieno[3,2-d]pyrimidine and thienotriazolopyrimidine cores in these compounds contrast with the quinazolinone core in the target compound.

27. N-((1-(2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-yl)tetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-6-(4b,8,8-trimethyl-4b,5,6,7,8,8a,9,10-hexahydro-dibenzo[a,c]phenazine-2-oxo-yl)hexanamide

  • Compound Description: This compound is a conjugated anti-hepatoma agent. It comprises a dihydropyrimidine-1(2H)-yl)tetrahydrofuran-triazole moiety linked to a hexahydro-dibenzo[a,c]phenazine core via a hexanamide chain.
  • Relevance: While both this compound and 6-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide contain a hexanamide chain, their core structures are distinct. This compound lacks the quinazolinone core and instead features a dihydropyrimidine-tetrahydrofuran-triazole system and a hexahydro-dibenzo[a,c]phenazine core, differentiating it from the target compound.

28. 3-Amino-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-one

  • Compound Description: This compound is a key intermediate in a series of reactions involving quinazoline derivatives. It features a [, , ]triazolo[5,1-b]quinazolin-9-one core structure with an amino group at the 3-position and a methyl group at the 2-position.

29. 2-Alkyl-3-(alkylimino)-1,2,3,4-tetrahydro-6H-pyrazino[2,1-b]quinazolin-6-ones

  • Compound Description: This group represents a series of compounds with a pyrazino[2,1-b]quinazolin-6-one core structure. They have an alkyl substituent at the 2-position and an alkylimino group at the 3-position.

30. 2-Alkyl-3-methyl-1,2-dihydro-6H-pyrazino[2,1-b]quinazolin-6-ones

  • Compound Description: Similar to the previous entry, these compounds feature a pyrazino[2,1-b]quinazolin-6-one core structure. They possess an alkyl substituent at the 2-position and a methyl group at the 3-position.

31. 2-Alkyl-3-(alkylimino)-1,2,3,4,7,8,9,10-octahydro-6H-[1]benzothieno[2,3-d]pyrazino[1,2-a]pyrimidin-6-ones

  • Compound Description: This group encompasses a series of compounds with a benzothieno[2,3-d]pyrazino[1,2-a]pyrimidin-6-one core. They have an alkyl substituent at the 2-position and an alkylimino group at the 3-position.
  • Relevance: While sharing a six-membered heterocyclic core with 6-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide, these compounds have a distinct core structure. The benzothieno[2,3-d]pyrazino[1,2-a]pyrimidin-6-one core, the alkyl and alkylimino substitutions, and the absence of the 2-thio group distinguish them from the target compound.

32. 8-Alkyl-2,3,7-trimethyl-8,9-dihydro-4H-pyrazino[1,2-a]thieno[2,3-d]pyrimidin-4-ones

  • Compound Description: This series consists of compounds with a pyrazino[1,2-a]thieno[2,3-d]pyrimidin-4-one core structure. They have alkyl, methyl, and trimethyl substituents at different positions.

Properties

CAS Number

871478-81-8

Product Name

6-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)hexanamide

IUPAC Name

6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37

InChI

InChI=1S/C14H17N3O2S/c15-12(18)8-2-1-5-9-17-13(19)10-6-3-4-7-11(10)16-14(17)20/h3-4,6-7H,1-2,5,8-9H2,(H2,15,18)(H,16,20)

InChI Key

VEMJXSFEGYOBLQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCCCCC(=O)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.